![molecular formula C7H8Cl2N2O2 B2584152 2-Chloro-5-hydrazinobenzoic acid hydrochloride CAS No. 184163-49-3](/img/structure/B2584152.png)
2-Chloro-5-hydrazinobenzoic acid hydrochloride
Overview
Description
2-Chloro-5-hydrazinobenzoic acid hydrochloride (2CHBHCl) is a chemical compound composed of two chlorine atoms, five hydrazine groups, and one benzoic acid group. It is a white crystalline solid, soluble in water, that is used in a variety of scientific applications, including synthesizing other compounds, studying biochemical and physiological effects, and conducting laboratory experiments. In
Scientific Research Applications
Complexation with Metals
2-Chloro-5-hydrazinobenzoic acid hydrochloride has been studied for its behavior in the presence of metals. A study by Alabada et al. (2021) revealed that in solution with copper(II) chloride, 2-hydrazinobenzoic acid transforms into 2-chlorobenzoic acid and coordinates with copper(II) cations to form a binuclear structure. This demonstrates its potential in forming complexes with metal ions, which could have implications in various fields like catalysis or material science (Alabada et al., 2021).
Crystal Structure Analysis
The study of the crystal structure of related compounds like 4-hydrazinobenzoic acid hydrochloride has provided insights into their molecular arrangements and non-covalent interactions. Morales-Toyo et al. (2020) characterized the compound 4-HBA, a derivative of hydrazinobenzoic acid, through spectroscopy and X-ray diffraction, revealing complex three-dimensional frameworks formed by hydrogen bonds (Morales-Toyo et al., 2020).
Investigation in Coordination Chemistry
The synthesis of analogues of 2-hydrazinobenzoic acid hydrochloride, like HYNIC (6-hydrazinonicotinic acid), and their application in chelation studies for technetium, as discussed by Meszaros et al. (2011), highlights its significance in coordination chemistry. This is particularly relevant for developing new bifunctional chelators for radiolabeling (Meszaros et al., 2011).
Antimicrobial and Anti-Inflammatory Activities
The modification of 2-chloro-5-hydrazinobenzoic acid hydrochloride derivatives for antimicrobial and anti-inflammatory activities has been a focus in pharmaceutical research. For instance, Karegoudar et al. (2008) synthesized triazolo[3,4-b][1,3,4]thiadiazoles and triazolo[3,4-b][1,3,4]thiadiazines bearing trichlorophenyl moiety from 2,3,5-trichlorobenzoic acid hydrazide, showing promising results in antimicrobial and anti-inflammatory tests (Karegoudar et al., 2008).
Antioxidant Activity
A study by Abuelizz et al. (2021) on hydrazinobenzoic acid derivatives, including those with 2-chloro-5-hydrazinobenzoic acid, explored their antioxidant properties. They found these compounds exhibited significant antioxidant activities, comparable to standard antioxidants, offering potential applications in developing new antioxidant agents (Abuelizz et al., 2021).
properties
IUPAC Name |
2-chloro-5-hydrazinylbenzoic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2.ClH/c8-6-2-1-4(10-9)3-5(6)7(11)12;/h1-3,10H,9H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSZNCNDYFXUJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(=O)O)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-hydrazinobenzoic acid hydrochloride | |
CAS RN |
184163-49-3 | |
Record name | 2-chloro-5-hydrazinylbenzoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.